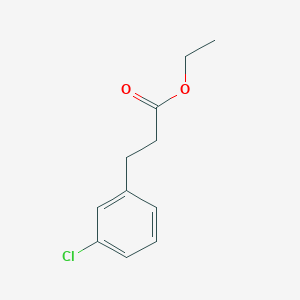

Ethyl 3-(3-chlorophenyl)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(3-chlorophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-5,8H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQZLHYCICBIIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570046 | |

| Record name | Ethyl 3-(3-chlorophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7116-35-0 | |

| Record name | Ethyl 3-(3-chlorophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Properties of Ethyl 3 3 Chlorophenyl Propanoate

This section provides tabulated data on the physical, chemical, and spectroscopic properties of Ethyl 3-(3-chlorophenyl)propanoate.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 7116-35-0 nih.gov |

| Molecular Formula | C₁₁H₁₃ClO₂ nih.gov |

| Molecular Weight | 212.67 g/mol nih.gov |

| Appearance | Colorless oil (typical) |

| Boiling Point | 278 °C at 760 mmHg |

| Density | 1.136 g/cm³ |

| Refractive Index | 1.514 |

| Flash Point | 129.1 °C |

Spectroscopic Data

| Spectrum Type | Data |

| ¹H NMR | Spectral data available in chemical databases. |

| ¹³C NMR | Spectral data available in chemical databases. nih.gov |

| Infrared (IR) | Characteristic peaks include C=O stretch (ester), C-O stretch, and C-Cl stretch. nih.gov |

| Mass Spectrometry (MS) | Molecular ion peak and fragmentation pattern consistent with the structure. |

Spectroscopic Characterization and Structural Elucidation

Spectroscopic and Crystallographic Analysis

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield a specific single-crystal X-ray diffraction study for ethyl 3-(3-chlorophenyl)propanoate. Therefore, detailed experimental data on its solid-state conformation, such as precise bond lengths, bond angles, and intermolecular interactions within a crystal lattice, are not available.

The C-C single bonds within the propyl chain.

The C-O bonds of the ester group.

The bond connecting the phenyl ring to the propyl chain.

Intermolecular interactions in the solid state would likely be dominated by van der Waals forces and potentially weak C-H···O or C-H···π interactions, which would influence how the molecules pack together in a crystal lattice. The presence of the chlorine atom on the phenyl ring could also lead to halogen bonding interactions, further stabilizing the crystal packing.

While a definitive analysis requires experimental crystallographic data, theoretical modeling and comparison with the crystal structures of analogous phenylpropanoates could provide further insight into the likely solid-state conformation of ethyl 3-(3-chlorophenyl)propanoate.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are instrumental in elucidating the fundamental characteristics of Ethyl 3-(3-chlorophenyl)propanoate.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For Ethyl 3-(3-chlorophenyl)propanoate, this process is typically performed using a DFT method such as B3LYP combined with a basis set like 6-311++G(d,p) researchgate.netnih.gov. The optimization calculates the forces on each atom, adjusting their positions until a minimum energy structure is found.

The resulting optimized geometry provides key structural parameters. These parameters, including bond lengths, bond angles, and dihedral angles, are crucial for understanding the molecule's shape and steric properties. Analysis of the electronic structure reveals the distribution of electrons within the molecule, which governs its chemical behavior.

Table 1: Hypothetical Optimized Geometric Parameters for Ethyl 3-(3-chlorophenyl)propanoate (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Value |

| Bond Lengths | C=O | 1.21 Å |

| C-O (Ester) | 1.34 Å | |

| O-CH2 | 1.45 Å | |

| C-Cl | 1.75 Å | |

| Bond Angles | O=C-O | 124.5° |

| C-O-CH2 | 116.0° | |

| Dihedral Angles | C-C-C-C (Propanoate Chain) | ~178° (anti-periplanar) |

Note: The data in this table is illustrative and represents typical values expected from DFT calculations for this class of compound.

Frontier Molecular Orbital (FMO) theory is vital for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor. The LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity scienceopen.com. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For Ethyl 3-(3-chlorophenyl)propanoate, the HOMO is typically localized on the chlorophenyl ring, which is rich in π-electrons, while the LUMO is often centered on the carbonyl group of the ester function.

Table 2: Hypothetical Frontier Molecular Orbital Energies for Ethyl 3-(3-chlorophenyl)propanoate

| Orbital | Energy (eV) | Description |

| HOMO | -6.85 eV | Electron-donating capacity |

| LUMO | -0.95 eV | Electron-accepting capacity |

| Energy Gap (ΔE) | 5.90 eV | Indicator of chemical stability |

Note: These values are representative examples derived from typical DFT calculations.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface uni-muenchen.de. It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly electrophiles and nucleophiles researchgate.netscienceopen.com. The MEP map is color-coded:

Red/Yellow: Regions of negative potential, rich in electrons, indicating sites for electrophilic attack. For Ethyl 3-(3-chlorophenyl)propanoate, this region is expected around the carbonyl oxygen atom due to its lone pairs of electrons.

Blue: Regions of positive potential, electron-deficient, indicating sites for nucleophilic attack. These are typically found around hydrogen atoms.

Green: Regions of neutral potential.

Fukui functions provide a more quantitative measure of reactivity at specific atomic sites, complementing the qualitative picture from MEP maps. They describe the change in electron density at a given point when the total number of electrons in the system changes, helping to identify the most electrophilic and nucleophilic atoms within the molecule.

DFT calculations can accurately predict spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental spectra nih.gov.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an experimental Infrared (IR) spectrum. These calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors in the calculation researchgate.netresearchgate.net. Key predicted vibrations for this molecule would include the C=O stretch of the ester, C-O stretches, and C-Cl stretching modes.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) researchgate.netnih.gov. These theoretical shifts are calculated relative to a reference compound like tetramethylsilane (B1202638) (TMS) and can be directly compared to experimental data nih.gov.

Molecular Dynamics (MD) Simulations for Conformational Studies

While DFT calculations focus on a static, minimum-energy structure, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model this behavior by calculating the trajectories of atoms and molecules over time based on classical mechanics.

For Ethyl 3-(3-chlorophenyl)propanoate, MD simulations can explore its conformational landscape, revealing the flexibility of the ethyl and propanoate side chains patsnap.com. These simulations can be run in various environments (e.g., in a vacuum or in a solvent like water or ethanol) to understand how intermolecular interactions influence the molecule's preferred shapes and orientations. This is particularly important for understanding how the molecule might fit into a binding site or permeate a membrane.

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical methods, particularly DFT, are essential for investigating the detailed pathways of chemical reactions patsnap.com. For Ethyl 3-(3-chlorophenyl)propanoate, these studies could elucidate the mechanisms of reactions such as hydrolysis of the ester group.

By mapping the potential energy surface of a reaction, chemists can identify the structures of transition states—the high-energy species that exist transiently between reactants and products. The energy difference between the reactants and the transition state, known as the activation energy barrier, determines the reaction rate. Such studies provide deep insights into reaction feasibility, kinetics, and the influence of catalysts or solvent effects on the reaction pathway mdpi.commdpi.com.

Transition State Analysis in Synthetic Transformations

The synthesis of esters such as Ethyl 3-(3-chlorophenyl)propanoate often involves several steps where the efficiency and outcome are dictated by the energy barriers of the reaction, known as transition states. Transition state theory is a fundamental concept in chemical kinetics. Computational methods, particularly Density Functional Theory (DFT), are adept at modeling these high-energy structures.

While no specific transition state analyses for the synthesis of Ethyl 3-(3-chlorophenyl)propanoate have been published, studies on related esterification and reduction reactions provide a blueprint for how such an investigation would be conducted. For instance, the synthesis of a related compound, ethyl 3-(3-aminophenyl)propanoate, involves a tandem Knoevenagel condensation/alkylidene reduction followed by the reduction of a nitro group and simultaneous esterification. nih.gov A computational study of this process would involve locating the transition state for each step, calculating the activation energy, and thus predicting the most likely reaction pathway.

Table 1: Hypothetical Transition State Analysis Data for a Synthetic Step

This interactive table illustrates the type of data that would be generated from a transition state analysis. The values are for illustrative purposes only.

| Reaction Step | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| Esterification | B3LYP | 6-31G(d,p) | 15.2 |

| C=C Reduction | M06-2X | def2-TZVP | 22.5 |

| Nitro Reduction | B3LYP | 6-31G(d,p) | 35.1 |

Elucidation of Electron Transfer Pathways

Electron transfer is a fundamental process in many chemical and biological reactions. For a molecule containing a substituted aromatic ring and an ester group, understanding the pathways of electron transfer is crucial for predicting its reactivity, particularly in redox reactions.

Computational modeling can trace the movement of electrons within a molecule during a reaction. nih.gov While specific studies on electron transfer in Ethyl 3-(3-chlorophenyl)propanoate are absent, research on the role of propionate (B1217596) groups in heme peroxidases has shown that these moieties can be directly involved in the electron transfer pathway, a mechanism termed the "propionate e-pathway". researchgate.net A similar computational approach could be used to determine if the propanoate group and the chlorophenyl ring in the title compound facilitate electron transfer and to map the preferred pathways.

In Silico Approaches to Chemical Reactivity and Degradation Pathways

In silico methods, meaning "performed on computer or via computer simulation," are invaluable for predicting the long-term stability and potential degradation pathways of chemical compounds. These approaches can forecast how a molecule might behave under various environmental or biological conditions.

Prediction of Hydrogen Bond Dissociation Energies

Although Ethyl 3-(3-chlorophenyl)propanoate does not have strong hydrogen bond donors, the oxygen atoms of the ester group can act as hydrogen bond acceptors. researchgate.net The strength of these potential hydrogen bonds with other molecules (like water or solvents) can influence its solubility and transport properties.

The prediction of bond dissociation energies (BDEs) is a well-established application of computational chemistry. acs.orgnih.govnrel.gov DFT methods can be used to calculate the energy required to break a particular bond, providing insight into the molecule's stability and potential reaction sites. For Ethyl 3-(3-chlorophenyl)propanoate, calculating the BDE of the C-H bonds on the aliphatic chain and the C-Cl bond on the aromatic ring would indicate the most likely points of initial attack by radicals.

Table 2: Representative Calculated Bond Dissociation Energies for Related Structures

This table presents examples of calculated BDEs for bonds found in molecules structurally related to Ethyl 3-(3-chlorophenyl)propanoate. The data is sourced from general computational chemistry literature.

| Bond Type | Compound Type | Computational Method | Calculated BDE (kcal/mol) |

| Primary C-H | Alkane | G3(MP2) | 100.5 |

| Secondary C-H | Alkane | G3(MP2) | 97.5 |

| Benzylic C-H | Toluene | B3LYP/6-31G* | 85.0 |

| Aromatic C-Cl | Chlorobenzene | G3(MP2) | 96.2 |

Autoxidation Mechanisms and Stability Predictions

Autoxidation is the spontaneous oxidation of a compound in the presence of air. This process is often initiated by the formation of radicals and can lead to the degradation of the material. Predicting the susceptibility of a molecule to autoxidation is crucial for determining its shelf-life and storage conditions.

Biological Activities and Mechanistic Insights

Enzyme Inhibition Studies

Comprehensive studies detailing the inhibitory effects of Ethyl 3-(3-chlorophenyl)propanoate on specific enzyme classes are not presently available.

Histone Deacetylase (HDAC) Inhibition Mechanisms

There is no direct evidence or published research to suggest that Ethyl 3-(3-chlorophenyl)propanoate acts as an inhibitor of histone deacetylases (HDACs). The mechanisms of HDAC inhibition typically involve specific pharmacophoric features that chelate the zinc ion in the enzyme's active site, and it is not documented whether Ethyl 3-(3-chlorophenyl)propanoate possesses such capabilities.

Kinase Inhibition (e.g., CDK8) and Cellular Proliferation Modulation

Scientific literature does not currently contain studies investigating the potential of Ethyl 3-(3-chlorophenyl)propanoate to inhibit kinases such as Cyclin-Dependent Kinase 8 (CDK8) or to modulate cellular proliferation. While the inhibition of kinases is a key strategy in anti-cancer research, there are no specific findings linking this compound to such activity.

Inhibition of Specific Metabolic Enzymes

There is a lack of data on the inhibitory activity of Ethyl 3-(3-chlorophenyl)propanoate against specific metabolic enzymes. Research into the effects of this compound on metabolic pathways has not been published.

Receptor Modulation and Neurotransmitter Interactions

The interaction of Ethyl 3-(3-chlorophenyl)propanoate with receptors and its potential role in neurotransmitter systems have not been a subject of published scientific investigation.

Potential as Neurotransmitter Precursors or Modifiers

There is no available research to indicate that Ethyl 3-(3-chlorophenyl)propanoate serves as a precursor or modifier of any known neurotransmitters. The metabolic fate and potential breakdown products of this compound in biological systems have not been characterized in the context of neurotransmission.

Interaction with Free Fatty Acid Receptors (FFA)

Specific studies on the interaction between Ethyl 3-(3-chlorophenyl)propanoate and free fatty acid receptors (FFAs) are absent from the current scientific literature. Although FFAs are recognized as receptors for short-chain fatty acids and their derivatives, the binding affinity and functional activity of Ethyl 3-(3-chlorophenyl)propanoate at these receptors have not been determined.

Cytotoxic and Antiproliferative Effects on Cancer Cell Lines

The investigation of cytotoxic and antiproliferative properties of chemical compounds is a cornerstone of anticancer research. Cytotoxicity refers to the ability of a compound to be toxic to cells, leading to cell death, while antiproliferative effects involve the inhibition of cell growth and division. nih.govmdpi.com These effects are often evaluated against various cancer cell lines to determine a compound's potential as a therapeutic agent. mdpi.com For instance, studies have demonstrated that certain isoflavones can exert cytostatic effects at low concentrations and become cytotoxic at higher concentrations, leading to cell death in stomach cancer cell lines. nih.gov Similarly, ethyl acetate (B1210297) fractions from natural sources have shown significant cytotoxic activity against breast cancer cell lines. nih.gov

Specific studies detailing the cytotoxic and antiproliferative effects of Ethyl 3-(3-chlorophenyl)propanoate on cancer cell lines are not prevalent in the current body of scientific literature. However, the evaluation of related structures provides context for potential activity. For example, various derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have demonstrated antiproliferative potential against MCF-7 and HepG-2 cancer cell lines. mdpi.com

Table 1: Antiproliferative Activity of Selected Compounds on Cancer Cell Lines

| Compound/Extract | Cancer Cell Line | IC50 Value | Reference |

| Nano ethanol (B145695) fraction (Green Tea) | MDA-MB-231 (Breast) | 10.70 µg/mL | nih.gov |

| Nano ethyl acetate fraction (Green Tea) | MDA-MB-231 (Breast) | 12.72 µg/mL | nih.gov |

| Biochanin A | Stomach Cancer Lines | < 20 µg/mL (Cytostatic) | nih.gov |

| Genistein (B1671435) | Stomach Cancer Lines | < 10 µg/mL (Cytostatic) | nih.gov |

| Betulinic Acid | T47D (Breast) | 5.4 µM | mdpi.com |

| Betulinic Acid | A549 (Lung) | 6.9 µM | mdpi.com |

This table presents data for related and reference compounds to illustrate typical findings in antiproliferative studies, as specific data for Ethyl 3-(3-chlorophenyl)propanoate is not available.

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. unc.edu Therapeutic strategies often aim to induce apoptosis in cancer cells. This can occur through two main pathways: the extrinsic pathway, initiated by cell surface death receptors, and the intrinsic (mitochondrial) pathway, triggered by internal cellular stress. nih.gov Both pathways converge on the activation of caspases, which are proteases that execute the final stages of cell death, leading to characteristic morphological changes like DNA fragmentation. nih.govmdpi.com The ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2) is a key determinant in whether a cell undergoes apoptosis. unc.edunih.gov

There is no direct evidence from the reviewed literature to suggest that Ethyl 3-(3-chlorophenyl)propanoate induces apoptosis. However, studies on structurally related compounds indicate that this is a plausible mechanism of action for molecules within this chemical space. For example, the isoflavones biochanin A and genistein have been shown to induce apoptosis in stomach cancer cell lines, as evidenced by DNA fragmentation. nih.gov Furthermore, a synthetic ethyl aminobenzo-thiophene derivative was found to induce apoptosis in MCF-7 breast cancer cells, significantly increasing the percentage of cells in both early and late apoptotic stages. mdpi.com This process often involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately leading to cell death. nih.gov

The cell cycle is a series of events that leads to cell division and replication. It is tightly regulated, and its disruption can lead to uncontrolled proliferation, a key feature of cancer. unc.edu Analyzing the effects of a compound on the cell cycle is a common method to understand its antiproliferative mechanism. Flow cytometry is frequently used to quantify the proportion of cells in different phases of the cycle (G1, S, G2/M). nih.gov Chemical agents can cause cell cycle arrest at specific checkpoints; for instance, some compounds cause delays in the S-phase (DNA synthesis) or arrest in the G2/M phase, preventing mitosis. nih.gov

Research specifically analyzing the cell cycle of cancer cells in response to treatment with Ethyl 3-(3-chlorophenyl)propanoate is not documented in the available search results. Studies on other alkylating agents, such as ethyl methanesulfonate, have shown that toxic concentrations can cause delays in the S-phase and arrest at the G2/M checkpoint, which correlates with cytotoxicity. nih.gov This type of analysis provides insight into how a compound interferes with cell proliferation.

Anti-inflammatory and Immunomodulatory Properties

Inflammation is a natural defense mechanism against harmful stimuli, but chronic inflammation can contribute to various diseases. nih.gov Anti-inflammatory compounds work by targeting mediators of the inflammatory response. Immunomodulatory properties refer to the ability of a substance to alter the immune system's response. While specific immunomodulatory and anti-inflammatory data for Ethyl 3-(3-chlorophenyl)propanoate are scarce, related compounds have demonstrated such activities. For instance, a succinimide (B58015) product, ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, was found to possess anti-inflammatory potential by inhibiting cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. nih.govmdpi.com Similarly, a derivative containing a (3-chlorophenyl) group showed significant anti-inflammatory effects in animal models. mdpi.com

Neutrophils are a type of white blood cell that play a key role in the innate immune response and are among the first cells to migrate to sites of inflammation. While essential for fighting infection, their excessive infiltration and activity can cause tissue damage. nih.gov A key function of activated neutrophils is the production of reactive oxygen species (ROS) through enzymes like NADPH oxidase. nih.govresearchgate.net ROS are highly reactive molecules that kill pathogens but can also contribute to inflammatory pathology. frontiersin.org Therefore, inhibiting neutrophil migration and ROS production are important targets for anti-inflammatory drugs.

Although there are no specific studies on Ethyl 3-(3-chlorophenyl)propanoate, other ethyl esters have shown relevant activity. For example, ethyl p-coumarate has been demonstrated to significantly inhibit neutrophil migration in inflammatory models. nih.gov The production of ROS by neutrophils can be blocked by various small molecule inhibitors, highlighting this as a viable therapeutic strategy. nih.govresearchgate.net

Table 2: Effect of Inhibitors on Neutrophil Functions

| Inhibitor/Compound | Function Measured | Effect | Reference |

| 3PO | ROS Production | Dose-dependent inhibition | nih.gov |

| 3PO | NET Production | Dose-dependent inhibition | nih.gov |

| Ethyl p-coumarate | Neutrophil Migration | Significant inhibition (p < 0.001) | nih.gov |

| Diphenyleneiodonium (DPI) | Intracellular ROS Production | Concentration-dependent reduction | researchgate.net |

This table provides examples of compounds that inhibit neutrophil functions, as direct data for Ethyl 3-(3-chlorophenyl)propanoate is unavailable.

Inflammatory responses are mediated by a variety of signaling molecules known as inflammatory markers, which include cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8). nih.govnih.gov The levels of these markers are often elevated during inflammation, and reducing their production is a key mechanism of anti-inflammatory drugs.

Direct evidence for the modulation of inflammatory markers by Ethyl 3-(3-chlorophenyl)propanoate is not available. However, research on compounds with similar structural features provides valuable insights. A (3-chlorophenyl)-2-spiroisoxazoline derivative was shown to significantly inhibit the production of TNF-α and IL-6 in a dose-dependent manner in mice. mdpi.com Another compound, methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate, demonstrated potent inhibition of several inflammatory cytokines, including IL-6, IL-1beta, IL-8, and TNF-alpha, by targeting the NF-κB signaling pathway. nih.gov Ethyl p-coumarate treatment also led to a significant reduction in IL-6 and IL-8 levels in animal models of inflammation. nih.gov These findings suggest that compounds structurally related to Ethyl 3-(3-chlorophenyl)propanoate have the potential to modulate key inflammatory pathways.

Based on the available information, there is currently no specific scientific literature detailing the antimicrobial, antifungal, or herbicidal activities of Ethyl 3-(3-chlorophenyl)propanoate. Searches for its biological activities in these areas did not yield any relevant research findings.

Therefore, the requested article sections on "," specifically subsections "5.5. Antimicrobial and Antifungal Activities" and "5.6. Herbicidal Mechanism of Action as Auxin Mimics," cannot be generated with scientifically accurate and verifiable information at this time.

Applications in Advanced Organic Synthesis

Role as Chiral Building Blocks in Asymmetric Synthesis

The synthesis of single-enantiomer compounds is a cornerstone of modern medicinal chemistry, as the biological activity of a chiral molecule often resides in only one of its enantiomers. While ethyl 3-(3-chlorophenyl)propanoate is itself achiral, it serves as a valuable scaffold for the creation of chiral molecules. The corresponding ketone, 3-chloro-1-phenyl-1-propanone, can be subjected to asymmetric reduction to yield chiral alcohols, which are crucial intermediates in the synthesis of various drugs.

For instance, research has demonstrated the highly efficient asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using a reductase enzyme from Saccharomyces cerevisiae. nih.gov This enzymatic reduction of the ketone precursor proceeds with exceptional enantioselectivity, yielding the (S)-alcohol with an enantiomeric excess of 100%. nih.gov This chiral alcohol is a key intermediate for the synthesis of certain antidepressant medications. nih.gov

Furthermore, chiral auxiliaries can be employed to direct the stereochemical outcome of reactions involving propanoate structures. For example, chiral templates like (–)-menthone have been successfully used in the resolution and asymmetric synthesis of 2-substituted 3-hydroxycarboxylic acids, a class of compounds structurally related to 3-(3-chlorophenyl)propanoic acid. rsc.org These methods highlight the potential for developing stereoselective syntheses starting from the propanoate backbone to access enantiomerically pure compounds.

Table 1: Asymmetric Synthesis of a Related Chiral Intermediate

| Precursor | Reagent/Catalyst | Product | Enantiomeric Excess (e.e.) | Reference |

|---|

Intermediates for Active Pharmaceutical Ingredients (APIs) Development

The 3-chlorophenyl propanoate skeleton is a core structural motif found in several important active pharmaceutical ingredients. Its derivatives serve as critical intermediates in the multi-step synthesis of these drugs. One of the most prominent examples is its role in the synthesis of Loratadine, a widely used second-generation antihistamine for the treatment of allergies. drpress.org

The synthesis of a key tricyclic ketone intermediate of Loratadine, 8-chloro-5,6-dihydro-11H-benzo drpress.orgscribd.comcyclohepta[1,2-b]pyridin-11-one, utilizes a starting material that incorporates the 3-(3-chlorophenyl)ethyl moiety. google.com Specifically, the process can start from 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile, which undergoes an intramolecular Friedel-Crafts-type cyclization to form the tricyclic ketone. google.com This ketone is then further elaborated to yield Loratadine. This synthetic route underscores the importance of the 3-chlorophenyl propanoate structure in building the complex architecture of this major API.

Table 2: Key Synthetic Step for Loratadine Intermediate

| Starting Material | Reagent | Key Intermediate | Final API | Reference |

|---|

Precursors for Complex Heterocyclic Compounds

Heterocyclic compounds are of immense interest in medicinal chemistry due to their prevalence in natural products and synthetic drugs. Ethyl 3-(3-chlorophenyl)propanoate and its derivatives are valuable precursors for synthesizing various heterocyclic rings.

The pyrimidine (B1678525) ring is a fundamental component of nucleic acids and many therapeutic agents. ijesrr.org A common strategy for pyrimidine synthesis involves the cyclocondensation of an α,β-unsaturated ketone (a Michael acceptor) with a urea (B33335) or thiourea (B124793) derivative. nih.gov A suitable α,β-unsaturated ketone bearing the 3-chlorophenyl group can be prepared via a Claisen-Schmidt condensation between 3-chloroacetophenone and an appropriate aldehyde. This chalcone-like intermediate can then react with urea in the presence of an acid or base catalyst to form a dihydropyrimidine, which can be subsequently oxidized to the aromatic pyrimidine ring system. This approach provides a versatile entry to a range of substituted pyrimidines. nih.gov

The 1,3,4-oxadiazole (B1194373) ring is a bioisostere for ester and amide groups, often incorporated into drug candidates to improve metabolic stability and pharmacokinetic properties. The compound ethyl 3-(3-chlorophenyl)- nih.govasianpubs.orgorganic-chemistry.orgoxadiazole-5-carboxylate is a direct example of how the title compound's structural elements can be rearranged to form this important heterocycle. uni.lu A general synthesis for such structures involves the reaction of a substituted benzaldehyde (B42025) (in this case, 3-chlorobenzaldehyde) with semicarbazide (B1199961) to form a semicarbazone. This intermediate then undergoes an oxidative cyclization, for instance using iodine, to yield the 2-amino-5-(3-chlorophenyl)-1,3,4-oxadiazole. Further modifications can lead to the formation of the corresponding carboxylate ester.

Table 3: General Synthesis of a 5-(3-Chlorophenyl)-1,3,4-oxadiazole Intermediate

| Starting Material | Key Reagents | Intermediate | Product Type | Reference |

|---|---|---|---|---|

| 3-Chlorobenzaldehyde | 1. Semicarbazide HCl, NaOAc | 3-Chlorobenzaldehyde semicarbazone | 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine |

The thiazole (B1198619) ring is another privileged scaffold present in numerous pharmaceuticals, including some antibiotics. The Hantzsch thiazole synthesis is a classic and reliable method for constructing this heterocycle, involving the condensation of an α-haloketone with a thioamide. synarchive.comrsc.org To synthesize a thiazole derivative incorporating the 3-chlorophenyl moiety, one would typically start with 3-chloroacetophenone. This ketone can be readily brominated to form 2-bromo-1-(3-chlorophenyl)ethanone. asianpubs.org The resulting α-haloketone is then reacted with a thioamide, such as thiourea, to yield the corresponding 2-amino-4-(3-chlorophenyl)thiazole. asianpubs.orgorganic-chemistry.org This reaction provides a straightforward and efficient route to thiazoles bearing the desired substitution pattern.

Table 4: Hantzsch Synthesis of a 4-(3-Chlorophenyl)thiazole Derivative

| Key Precursor | Reagents | Product | Reaction Type | Reference |

|---|

Utility in Agrochemicals Research

The development of new agrochemicals with improved efficacy and safety profiles is a continuous effort. The structural motifs found in pharmaceuticals are often explored for agrochemical applications. Dipeptide compounds based on 3-amino-3-arylpropanoic acids have been investigated for their potent fungicidal activity. google.comgoogleapis.com

Patent literature describes dipeptides derived from amino acids like valine conjugated with variously substituted 3-amino-3-phenylpropanoic acids. google.com These compounds have demonstrated high efficacy against economically significant plant pathogens, including Oomycetes like Plasmopara viticola, the causative agent of downy mildew in grapevines, and Phytophthora infestans, which causes late blight in tomatoes and potatoes. google.com The exploration of derivatives, including those with a 3-chlorophenyl substituent, represents a promising avenue in the search for novel fungicides, highlighting the potential of the ethyl 3-(3-chlorophenyl)propanoate scaffold in agrochemical research. google.com

Structure Activity Relationship Sar and Derivative Studies

Influence of Chlorophenyl Substitution Position (ortho, meta, para) on Reactivity and Bioactivity

The position of the chlorine atom on the phenyl ring is a fundamental determinant of the molecule's electronic properties and, consequently, its reactivity and interaction with biological targets. The ortho (1,2), meta (1,3), and para (1,4) isomers exhibit distinct characteristics. wikipedia.org

In electrophilic aromatic substitution reactions, substituents on a benzene (B151609) ring direct incoming electrophiles to specific positions. masterorganicchemistry.commasterorganicchemistry.com Halogens, like chlorine, are classified as deactivating yet ortho, para-directing groups. masterorganicchemistry.comlibretexts.org This is due to a combination of two opposing electronic effects:

Inductive Effect: Chlorine is highly electronegative and withdraws electron density from the aromatic ring through the sigma bond, deactivating the ring towards electrophilic attack compared to unsubstituted benzene.

Resonance Effect: The lone pairs of electrons on the chlorine atom can be donated to the ring, increasing electron density, particularly at the ortho and para positions.

For Ethyl 3-(3-chlorophenyl)propanoate, the chlorine is in the meta position. In this configuration, the electron-withdrawing inductive effect dominates, reducing the electron density at the ortho and para positions relative to the meta position. youtube.com This makes the meta position less deactivated than the ortho and para positions, which is a key factor in its synthesis and further chemical modifications. masterorganicchemistry.comyoutube.com

The bioactivity is also profoundly affected by the substitution pattern. The specific placement of the chloro group determines how the molecule fits into a biological target's binding pocket. For instance, in a series of N-phenylpropylamine derivatives acting as CCR5 antagonists, the presence and position of chloro substituents on the phenyl ring were critical for binding affinity. nih.gov Similarly, studies on substituted ketamine esters showed that the position of substituents on the aromatic ring significantly influenced their anesthetic properties. mdpi.com The meta position often provides a unique steric and electronic profile that can be crucial for specific receptor interactions.

| Substitution Position | Directing Effect in EAS | General Influence on Bioactivity |

| Ortho | Directs incoming groups to the ortho/para positions. wikipedia.org | Can introduce steric hindrance affecting binding. The proximity to the propanoate chain can influence conformation. |

| Meta | Directs incoming groups to the meta position. wikipedia.org | The electron-withdrawing effect is pronounced. This specific position can be crucial for fitting into a binding pocket. nih.gov |

| Para | Directs incoming groups to the ortho/para positions. wikipedia.org | Often results in different polarity and symmetry compared to ortho/meta isomers, which can affect solubility and crystal packing. wikipedia.org |

Impact of Propanoate Chain Modifications on Pharmacological Profile

Modifications to the ethyl propanoate side chain can significantly alter the compound's pharmacological profile by changing its size, polarity, flexibility, and susceptibility to metabolism. The ester group itself is a key feature, often used in prodrug design to enhance properties like membrane permeability by masking polar groups and increasing lipophilicity. scirp.orgnih.gov

Common modifications and their typical impacts include:

Altering Chain Length: Studies on synthetic cathinones have shown that the length of an aliphatic side chain can have a dramatic, non-linear effect on activity. For instance, the potency of dopamine (B1211576) uptake inhibitors increased as the chain was elongated from a methyl to a propyl group, but then decreased with further extension to butyl and pentyl groups, demonstrating an inverted U-shaped relationship between chain length and psychostimulant response. ub.edu This suggests an optimal chain length exists for fitting into the target binding site.

Introducing Functional Groups: The addition of functional groups such as hydroxyl (-OH), amino (-NH2), or keto (=O) groups can introduce new hydrogen bonding capabilities, alter polarity, and create chiral centers. mdpi.com For example, the introduction of a hydroxyl group at the 3rd carbon atom of certain fatty acids enhanced their antibacterial activity. mdpi.com The presence of an amino group, as in Ethyl 3-amino-3-(3-chlorophenyl)propanoate, can significantly increase basicity and allow for the formation of salts, which may improve solubility and handling. sigmaaldrich.com

Ester Modification: Changing the ethyl group of the ester to other alkyl or aryl groups modifies the compound's lipophilicity and its rate of hydrolysis by esterase enzymes in the body. This is a common strategy to control the release and duration of action of a parent drug. scirp.org

| Modification Type | Example | Potential Pharmacological Impact |

| Chain Elongation/Shortening | Replacing propanoate with butanoate or acetate (B1210297) | Alters lipophilicity and steric fit; may show optimal length for activity. ub.edu |

| Functional Group Addition | Adding a hydroxyl or amino group to the chain | Increases polarity, introduces hydrogen bonding, can create a chiral center. mdpi.com |

| Ester Group Alteration | Replacing ethyl with methyl or propyl | Modifies rate of enzymatic hydrolysis and bioavailability. scirp.org |

Stereochemical Influences on Biological Recognition and Efficacy

While Ethyl 3-(3-chlorophenyl)propanoate itself is not chiral, many of its most biologically active derivatives are. The introduction of a substituent on the propanoate chain, for instance, often creates a chiral center. Stereochemistry, the three-dimensional arrangement of atoms, is paramount in pharmacology because biological targets like enzymes and receptors are themselves chiral. nih.govnih.gov

The interaction between a drug and its target is often highly stereospecific, meaning one enantiomer (a non-superimposable mirror image) may have significantly higher activity than the other. In some cases, one enantiomer is active while the other is inactive or may even cause undesirable side effects.

A study on 3-Br-acivicin derivatives demonstrated this principle clearly. Only the isomers with the natural (5S, αS) stereochemistry showed significant antiplasmodial activity. nih.gov This was attributed to stereoselective uptake by amino acid transporters. While stereochemistry did not affect binding to the target enzyme for all derivatives, it was crucial for cell permeability, highlighting that stereoselectivity can occur at multiple stages, including absorption, distribution, and target interaction. nih.gov This underscores the necessity of preparing and testing enantiomerically pure compounds during drug development to understand their true pharmacological profile. nih.gov

Systematic Design and Synthesis of Analogues for Enhanced Activity

The systematic design of analogues is a cornerstone of drug discovery, guided by initial SAR findings. The goal is to synthesize new molecules with improved potency, selectivity, or pharmacokinetic properties. This process often involves computational modeling to predict the activity of proposed structures before undertaking their chemical synthesis. nih.govmdpi.com

The synthesis of analogues of Ethyl 3-(3-chlorophenyl)propanoate could involve several strategies:

Varying Phenyl Ring Substituents: Replacing the meta-chloro group with other halogens (F, Br, I) or with electron-donating groups (e.g., methyl, methoxy) to probe the electronic and steric requirements of the binding site.

Modifying the Propanoate Chain: As discussed in section 7.2, introducing various functional groups or altering the chain length.

Scaffold Hopping: Replacing the phenylpropanoate core with other chemical structures (e.g., pyridinylpropanoate) that maintain the key pharmacophoric features in the correct 3D orientation. A patent for the synthesis of ethyl 3-(pyridin-2-ylamino) propanoate illustrates such a modification. google.com

The synthesis of these new compounds builds upon established organic chemistry reactions. For example, creating an amino derivative might involve a reaction between 2-aminopyridine (B139424) and ethyl acrylate, as described in related syntheses. google.com These designed analogues are then synthesized and tested, and the results are fed back into the SAR model to refine the understanding of the key molecular features required for activity.

Computational SAR Modeling and Quantitative Structure-Activity Relationships (QSAR)

Computational chemistry provides powerful tools to rationalize and predict the activity of compounds, accelerating the drug design process. Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. researchgate.netmdpi.com

For phenylpropanoate derivatives, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly valuable. mdpi.commdpi.com These methods work by:

Aligning a set of molecules with known activities based on a common scaffold.

Calculating steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around the molecules.

Generating a statistical model that relates the variations in these fields to the observed biological activity.

The resulting QSAR models can:

Predict Activity: Estimate the biological activity of newly designed, unsynthesized analogues. nih.gov

Provide Mechanistic Insights: Generate 3D contour maps that visualize which regions of the molecule are sensitive to steric bulk, charge, or hydrophobicity. For example, a model might show that a bulky group is disfavored in one region, while a positive charge is favored in another. mdpi.com

Studies on related structures have successfully used these methods. For instance, a QSAR analysis of meta-substituted phenyl propanoic acids identified key molecular descriptors that correlate with their activity as peroxisome proliferator-activated receptor gamma agonists. researchgate.net Similarly, a 3D-QSAR study on D3 receptor ligands identified that steric, electrostatic, and hydrophobic fields all played important roles in binding affinity, leading to the design of novel potential ligands. mdpi.com

| Computational Technique | Description | Application in SAR |

| QSAR | Establishes a mathematical relationship between chemical descriptors and biological activity. researchgate.net | Predicts activity of new analogues and identifies key physicochemical properties. mdpi.com |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups (pharmacophore) required for activity. nih.gov | Used to screen large compound libraries for molecules that match the pharmacophore. mdpi.com |

| CoMFA/CoMSIA | 3D-QSAR methods that correlate 3D molecular fields (steric, electrostatic, etc.) with activity. mdpi.com | Generates 3D contour maps to guide the design of more potent molecules by showing favorable and unfavorable regions for substitution. mdpi.com |

| Molecular Docking | Simulates the binding of a ligand into the active site of a target protein. nih.gov | Predicts binding conformation and affinity, helping to rationalize observed SAR. |

Emerging Research Directions and Future Perspectives

Development of Novel Biocatalytic Pathways for Propanoate Synthesis

The pursuit of greener and more efficient chemical synthesis has led to a surge in research on biocatalytic pathways for producing propanoate esters. Traditional chemical methods for esterification often rely on harsh conditions and hazardous catalysts. In contrast, biocatalysis utilizes enzymes, the catalysts of nature, to perform chemical transformations with high selectivity and under mild conditions.

Lipases and esterases are the primary enzymes of interest for the biocatalytic synthesis of propanoates. These enzymes catalyze the esterification of a carboxylic acid with an alcohol. In the context of Ethyl 3-(3-chlorophenyl)propanoate, this would involve the reaction between 3-(3-chlorophenyl)propanoic acid and ethanol (B145695). Companies like Novozymes are at the forefront of developing engineered enzymes with enhanced stability, activity, and selectivity for specific substrates, which could be tailored for the synthesis of this particular compound. patsnap.com

The development of novel biocatalytic pathways for the synthesis of Ethyl 3-(3-chlorophenyl)propanoate holds the potential for more sustainable and environmentally friendly production processes.

Table 1: Key Enzymes and Microorganisms in Propanoate Biocatalysis

| Biocatalyst Type | Name | Role in Propanoate Synthesis |

| Enzyme | Lipase | Catalyzes the esterification of a carboxylic acid and an alcohol. |

| Enzyme | Esterase | Catalyzes the formation and hydrolysis of ester bonds. |

| Microorganism | Escherichia coli | Can be metabolically engineered to produce propionic acid. |

| Microorganism | Propionibacteria | Natural producers of propionic acid, can be engineered for enhanced production. |

Targeted Drug Design Based on Mechanistic Insights

The structural motif of 3-arylpropanoates is found in various biologically active molecules, suggesting that Ethyl 3-(3-chlorophenyl)propanoate could serve as a scaffold or lead compound in drug discovery. Targeted drug design aims to develop new therapeutic agents by understanding the molecular mechanisms of a disease and the interaction of a drug with its biological target.

Exploration of Sustainable and Green Synthesis Methodologies

The principles of green chemistry are increasingly being integrated into chemical synthesis to minimize environmental impact. For the production of Ethyl 3-(3-chlorophenyl)propanoate, this involves exploring the use of renewable feedstocks, environmentally benign solvents, and energy-efficient catalytic systems.

While a specific green synthesis route for Ethyl 3-(3-chlorophenyl)propanoate is not yet established in the literature, the application of these green chemistry principles to its synthesis is an active area of research with significant potential for environmental and economic benefits.

Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS), especially when coupled with tandem mass spectrometry (LC-MS/MS), is another highly sensitive and selective technique. researchgate.netmdpi.com It is particularly useful for the analysis of less volatile and thermally labile compounds. For metabolite profiling of Ethyl 3-(3-chlorophenyl)propanoate, LC-MS/MS would be the method of choice. It can be used to identify and quantify the products of its metabolism in biological systems, providing insights into its potential toxicity and mechanism of action. To enhance the sensitivity of LC-MS analysis for propanoate derivatives, derivatization techniques can be employed to introduce a readily ionizable group into the molecule. mdpi.com

These advanced analytical techniques are indispensable for the comprehensive study of Ethyl 3-(3-chlorophenyl)propanoate, from its detection in environmental samples to the elucidation of its metabolic pathways.

Integration of Artificial Intelligence and Machine Learning in Propanoate Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties, the optimization of synthetic routes, and the acceleration of drug discovery. nih.govmdpi.com In the context of propanoate research, these computational tools have the potential to significantly advance our understanding and application of compounds like Ethyl 3-(3-chlorophenyl)propanoate.

Machine learning models, particularly quantitative structure-property relationship (QSPR) models, can be trained on existing data to predict a wide range of physicochemical and biological properties of new molecules. researchgate.netnih.govbham.ac.uk This can be used to screen virtual libraries of propanoate derivatives for desirable characteristics, such as specific biological activities or favorable environmental profiles, before they are synthesized in the lab.

The integration of AI and ML into propanoate research is still in its early stages, but it holds immense promise for accelerating the pace of discovery and innovation in this field.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.